1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18055229
Molecular Formula: C13H13BrClN
Molecular Weight: 298.60 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H13BrClN |
---|---|
Molecular Weight | 298.60 g/mol |
IUPAC Name | 1-(3-bromonaphthalen-1-yl)cyclopropan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C13H12BrN.ClH/c14-10-7-9-3-1-2-4-11(9)12(8-10)13(15)5-6-13;/h1-4,7-8H,5-6,15H2;1H |
Standard InChI Key | YUPAKIIYCWEZQF-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=CC(=CC3=CC=CC=C32)Br)N.Cl |
Introduction
Structural Identification and Molecular Characteristics
Molecular Architecture
1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride features a naphthalene ring system substituted with a bromine atom at the 3-position, fused to a cyclopropane ring bearing an amine group. The hydrochloride salt formation enhances solubility and stability, critical for handling and storage .
Naphthalene Core and Substitution Patterns
The naphthalene moiety provides a planar aromatic system, while bromination at the 3-position introduces steric and electronic effects that influence reactivity. Comparative studies of bromonaphthalene derivatives, such as 1-bromonaphthalene (CAS 90-11-9) and 2-bromonaphthalene (CAS 580-13-2), demonstrate that bromine placement alters π-electron distribution and intermolecular interactions .
Cyclopropane Ring and Amine Functionality
The cyclopropane ring, a strained carbocycle, confers unique conformational rigidity. The amine group, protonated in the hydrochloride form, participates in hydrogen bonding and salt formation, affecting crystallization behavior . Analogous compounds, such as 1-(3-Bromonaphthalen-2-yl)cyclopropan-1-amine (CAS 1704104-02-8), exhibit molecular weights near 262.15 g/mol and predicted densities of 1.508 g/cm³, suggesting similar physicochemical profiles for the target compound .
Physicochemical Properties
While direct data for 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride remain limited, inferences from structurally related compounds provide insights:
The hydrochloride salt likely exhibits improved aqueous solubility compared to the free base, as seen in 1-(2-chlorophenyl)cyclopropanamine hydrochloride (CAS 1134699-45-8), which has a molecular weight of 204.10 g/mol and is stable under dry, cool storage .
Synthetic Pathways and Methodological Considerations
Cyclopropanation Strategies
The cyclopropane ring is typically constructed via [2+1] cycloaddition or alkylation of CH-acids. For naphthalene-fused cyclopropanes, catalytic cyclopropanation using diazo compounds or the Simmons–Smith reaction are prevalent .
Diazocompound-Mediated Cyclopropanation
Reaction of 3-bromo-1-naphthylaldehyde with diazoethane in the presence of rhodium catalysts generates the cyclopropane ring. This method, detailed in the synthesis of duocarmycin analogues, achieves high regioselectivity .
Radical Cyclization Approaches
5-exo-trig aryl radical–alkene cyclization, as employed in the synthesis of CNI derivatives, offers an alternative route. Bromonaphthalene precursors undergo radical initiation to form the cyclopropane ring, followed by amine functionalization .
Applications in Pharmaceutical Research
Bioactive Molecule Intermediate
Cyclopropane-containing compounds, such as CC-1065 and duocarmycin analogues, exhibit potent DNA alkylation properties. The strained cyclopropane ring in 1-(3-Bromonaphthalen-1-yl)cyclopropan-1-amine hydrochloride may serve as a warhead in antitumor agents, leveraging its reactivity for targeted covalent binding .
Structure-Activity Relationship (SAR) Studies
The bromine substituent’s position on the naphthalene ring influences binding affinity to biological targets. For instance, 3-bromo derivatives show enhanced interaction with hydrophobic enzyme pockets compared to 1- or 2-bromo isomers .
Future Directions and Research Gaps
Experimental Characterization
Priority areas include crystallographic analysis to confirm stereochemistry and differential scanning calorimetry (DSC) to determine thermal stability.
Biological Screening
In vitro cytotoxicity assays against cancer cell lines (e.g., HeLa, MCF-7) could validate its potential as a chemotherapeutic scaffold .
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